

Physicochemical Characteristics of Shogaol Analogues: An In-depth Technical Guide

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Compound of Interest

Compound Name: Shogaol

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Introduction

Shogaols, the characteristic pungent constituents of dried ginger (*Zingiber officinale*), have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are derived from gingerols during storage or through heat-induced dehydration. The α,β -unsaturated ketone moiety in the **shogaol** structure is crucial for much of their biological activity. To enhance their therapeutic potential and overcome limitations such as poor stability and bioavailability, various **shogaol** analogues have been synthesized and investigated. This technical guide provides a comprehensive overview of the physicochemical characteristics of different **shogaol** analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.

Physicochemical Properties of Shogaol Analogues

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. Key parameters such as solubility, lipophilicity (logP), and the ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the available quantitative data for various **shogaol** analogues.

Table 1: Solubility of Shogaol Analogues

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited efficacy. The solubility of **shogaol** and its analogues is generally low in aqueous solutions and is pH-dependent.

Compound	Solvent/Medium	Temperature (°C)	Solubility	Reference
[1]-Shogaol	Water	37	21.39 ± 2.53 µg/mL	[2]
PBS (pH 1.2)	37	26.42 ± 1.84 µg/mL	[2]	
PBS (pH 7.4)	37	24.76 ± 3.01 µg/mL	[2]	
Ethanol:PBS (1:3, pH 7.2)	Not Specified	~0.25 mg/mL		
DMSO	Not Specified	~20 mg/mL		
[3]-Shogaol	Not Specified	Not Specified	Data Not Available	
[4]-Shogaol	Not Specified	Not Specified	Data Not Available	
Shogaol Thiophene Compounds (STCs)	DMSO	Not Specified	Soluble	[5]

Table 2: Lipophilicity (logP) of Shogaol Analogues

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, influences a drug's ability to cross biological membranes.

Compound	Method	logP	Reference
[1]-Shogaol	Predicted (XlogP)	3.8	[5]
[3]-Shogaol	Predicted	Higher than[1]-shogaol	
[4]-Shogaol	Predicted	Higher than[3]-shogaol	
Shogaol Thiophene Compound 5 (STC5)	Predicted (XlogP)	Not specified, but described as more lipophilic than[1]-shogaol	[5]

Note: Experimental logP values for a wide range of **shogaol** analogues are not readily available in the literature. The provided data is based on computational predictions.

Table 3: Ionization Constant (pKa) of Shogaol Analogues

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The phenolic hydroxyl group in **shogaols** is weakly acidic.

Compound	pKa	Method	Reference
[1]-Shogaol	~10	Potentiometric Titration (General for phenols)	
Other Shogaol Analogues	Not Specified	Not Specified	Data Not Available

Note: Specific experimental pKa values for **shogaol** and its analogues are not widely reported. The value for[1]-**shogaol** is an approximation based on the typical pKa of phenolic compounds.

Table 4: Stability of Shogaol Analogues

The stability of **shogaol** analogues is a critical factor for their development as therapeutic agents.[1]-**Shogaol**, for instance, is known to be unstable at room temperature.[6] The stability

is influenced by factors such as pH and temperature.

Compound	Condition	Stability Profile	Reference
[1]-Shogaol	Room Temperature	Unstable	[5][6]
Aqueous solution (pH 1, 37°C)	Undergoes reversible dehydration and hydration with [1]-gingerol	[7]	
Aqueous solution (pH 4, 37°C)	Relatively stable	[3]	
Aqueous solution (pH 7.4, 37°C)	Relatively stable, with insignificant interconversion to [1]-gingerol	[7]	
Shogaol Thiophene Compounds (STCs)	Liver Microsomes (Human, Rat, Mouse)	More metabolically stable than [1]-shogaol	[5]

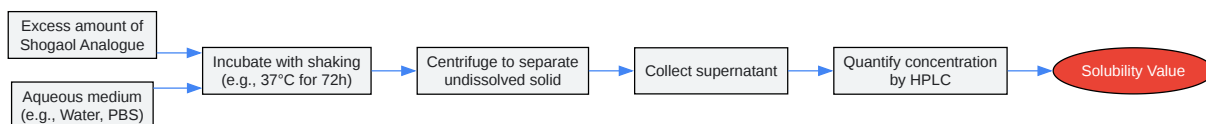
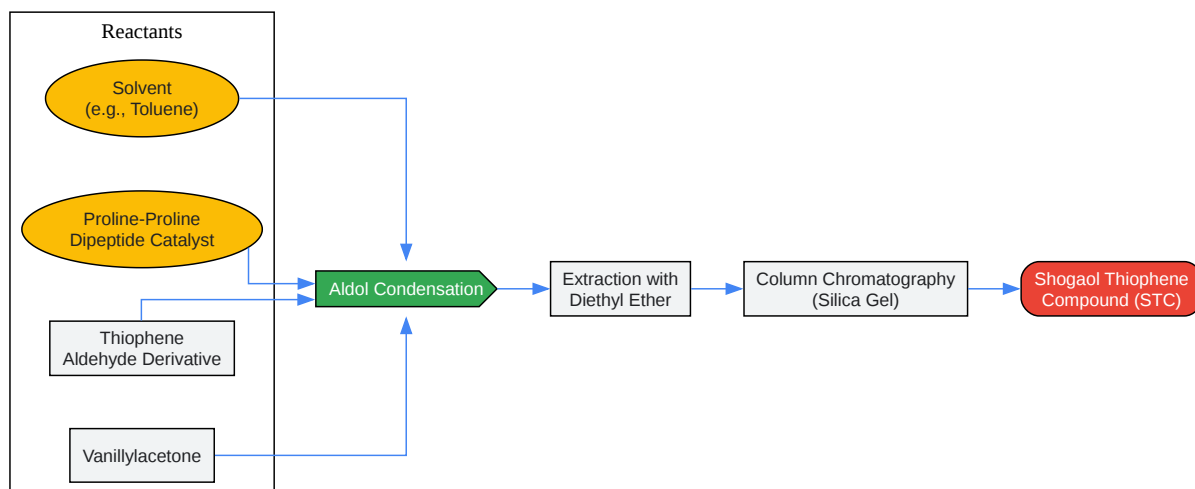
Experimental Protocols

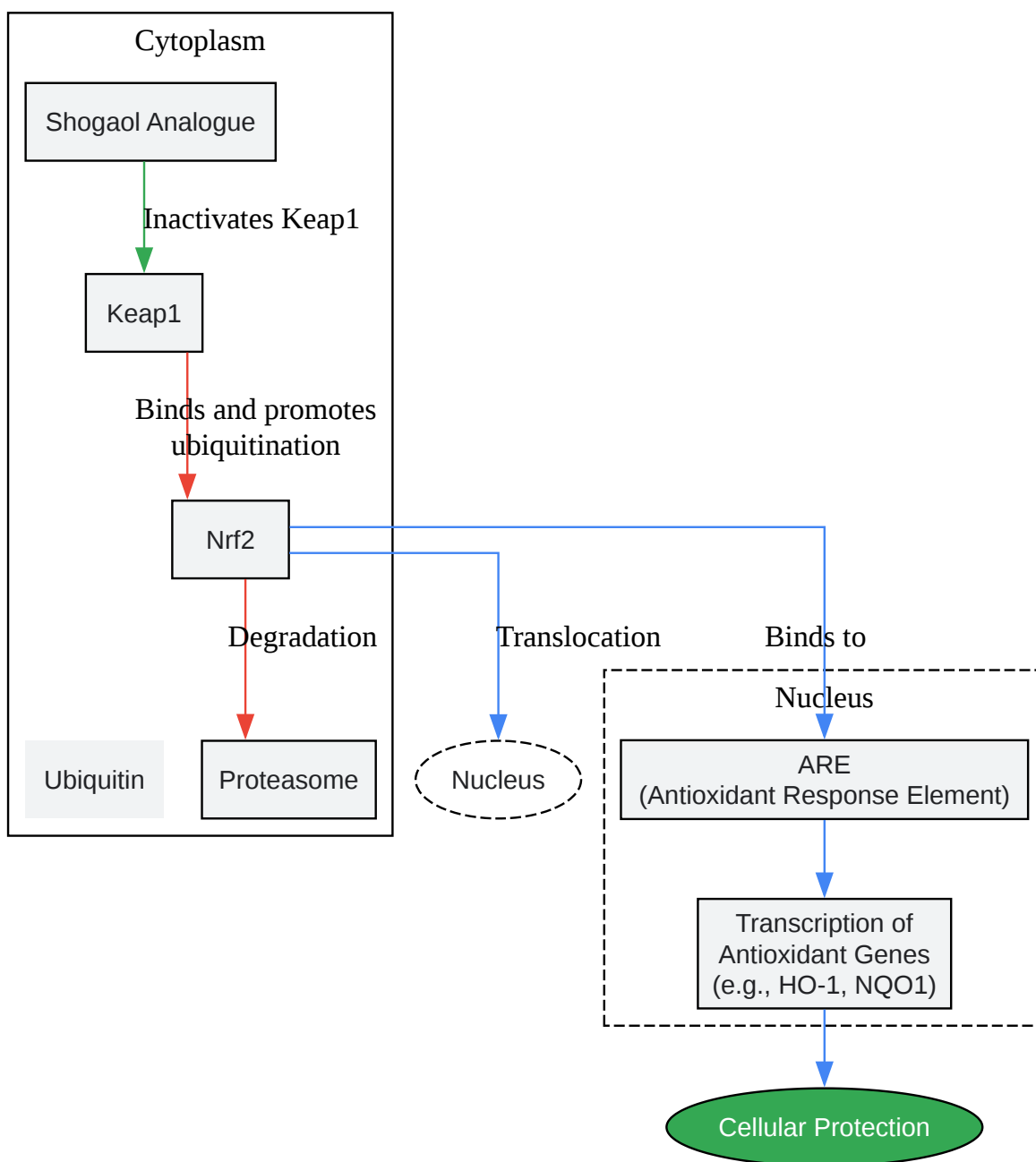
This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of **shogaol** analogues.

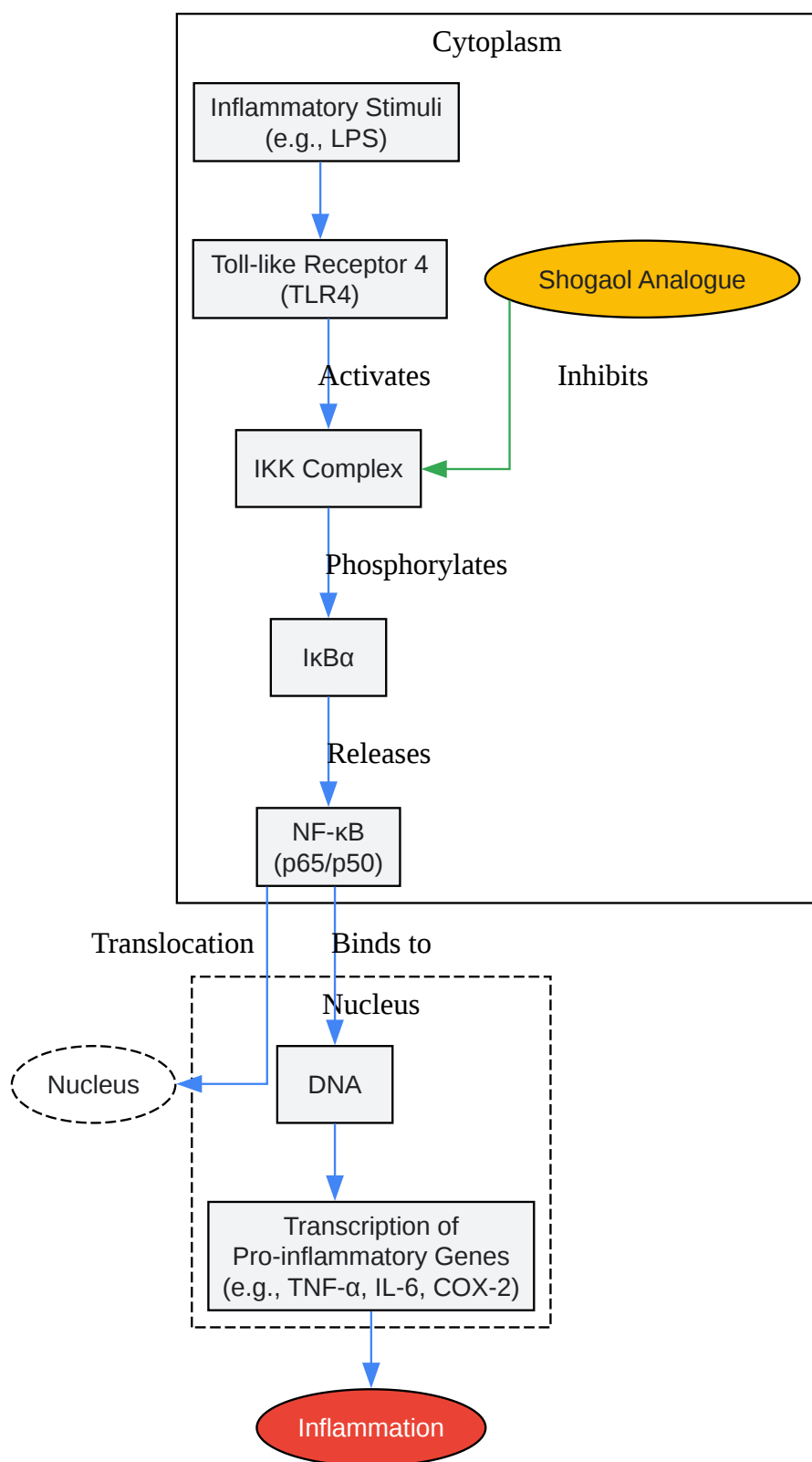
Synthesis of Shogaol Thiophene Analogues (STCs)

This protocol describes a general method for synthesizing **shogaol** analogues where the alkyl side chain is replaced by a thiophene moiety.[5]

Workflow for the Synthesis of **Shogaol** Thiophene Analogues







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